molecular formula C14H7Cl2NO2 B1616231 1-Amino-6,7-dichloroanthraquinone CAS No. 5355-88-4

1-Amino-6,7-dichloroanthraquinone

Cat. No.: B1616231
CAS No.: 5355-88-4
M. Wt: 292.1 g/mol
InChI Key: YFEHGCGWUWOAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is notable for its reddish-yellow hue, making it relevant in pigment synthesis for industrial applications, particularly in dyes for polymers and organic materials . Its synthesis involves reacting 1-amino-6,7-dichloroanthraquinone with thionyl chloride and nitrobenzene under controlled conditions, yielding a reddish-yellow product after purification .

Properties

CAS No.

5355-88-4

Molecular Formula

C14H7Cl2NO2

Molecular Weight

292.1 g/mol

IUPAC Name

1-amino-6,7-dichloroanthracene-9,10-dione

InChI

InChI=1S/C14H7Cl2NO2/c15-9-4-7-8(5-10(9)16)14(19)12-6(13(7)18)2-1-3-11(12)17/h1-5H,17H2

InChI Key

YFEHGCGWUWOAFA-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Other CAS No.

5355-88-4

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Chromatic Differences

Substituent type, position, and halogen count significantly influence the optical properties of anthraquinones. Below is a comparative analysis of 1-amino-6,7-dichloroanthraquinone and related compounds:

Table 1: Comparative Properties of Selected Amino-Substituted Anthraquinones
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Color
1-Amino-4-chloroanthraquinone 1-NH₂, 4-Cl C₁₄H₉ClNO₂ 266.68 Yellow
1-Amino-5-chloroanthraquinone 1-NH₂, 5-Cl C₁₄H₉ClNO₂ 266.68 Yellow
This compound 1-NH₂, 6,7-Cl₂ C₁₄H₈Cl₂NO₂ 301.13 Reddish-Yellow
1-Amino-5,6,7,8-tetrachloroanthraquinone 1-NH₂, 5,6,7,8-Cl₄ C₁₄H₆Cl₄NO₂ 370.01 Reddish-Yellow
1-Amino-4-methoxyanthraquinone 1-NH₂, 4-OCH₃ C₁₅H₁₁NO₃ 253.25 Orange
6,7-dichloro-1,4-bis[(4-methylphenyl)amino]anthraquinone 1,4-NH(C₆H₄CH₃), 6,7-Cl₂ C₂₈H₂₀Cl₂N₂O₂ 487.38 Not Reported

Key Observations :

  • Chlorine Substitution: Increasing chlorine atoms (e.g., dichloro vs.
  • Positional Effects: Chlorine at positions 6 and 7 (as in the target compound) induces a redshift compared to mono-chloro derivatives (positions 4 or 5), likely due to enhanced electron-withdrawing effects and altered π-conjugation .
  • Methoxy vs. Chlorine: Electron-donating methoxy groups (e.g., 1-amino-4-methoxyanthraquinone) produce orange tones, contrasting with the reddish-yellow of electron-withdrawing chlorinated analogs .

Physicochemical Properties

Table 2: Predicted Physicochemical Data for Selected Compounds
Compound Name Density (g/cm³) Boiling Point (°C) pKa
This compound Not Available Not Available Not Available
6,7-dichloro-1,4-bis[(4-methylphenyl)amino]anthraquinone 1.402 ± 0.06 708.0 ± 60.0 -1.15 ± 0.20

Analysis :

  • The bis-aryl amino derivative (Table 2) exhibits a high molar mass (487.38 g/mol) and predicted boiling point (708°C), suggesting superior thermal stability compared to simpler aminochloroanthraquinones .
  • Its negative pKa (-1.15) indicates strong acidity, likely due to the electron-withdrawing effect of chlorine and anthraquinone core, enhancing proton dissociation .

Q & A

Basic Research Questions

Q. How do substituents like amino and chloro groups influence the electrochemical properties of 1-aminoanthraquinone derivatives?

  • Methodological Answer : Substituents alter redox behavior by modifying electron density and hydrogen-bonding interactions. Cyclic voltammetry (CV) in acetonitrile reveals distinct reduction mechanisms: 1-aminoanthraquinones with hydrogen-bonding substituents (e.g., -NH₂) follow an EE mechanism (two-step reduction), while bulkier groups (e.g., -N(CH₂CH₃)₂) shift to an ECE mechanism due to interactions with trace water . Acid-base titrations and DFT calculations (B3LYP/6-31G*) correlate substituent-induced structural changes (e.g., hydrogen-bond disruption) with basicity and redox potential shifts .

Q. What synthetic routes are effective for introducing substituents at the 6,7-positions of 1-aminoanthraquinone?

  • Methodological Answer : Electrophilic halogenation (e.g., Cl₂/FeCl₃) or directed ortho-metalation can functionalize the 6,7-positions. For example, chlorination of 1-aminoanthraquinone under controlled conditions yields 1-amino-6,7-dichloroanthraquinone. Post-functionalization via Suzuki-Miyaura cross-coupling (using arylboronic acids) is viable for introducing aryl groups, though steric hindrance at the 6,7-positions may require optimized catalysts (e.g., Pd(PPh₃)₄) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : UV-Vis spectroscopy identifies π→π* and n→π* transitions (e.g., absorption bands at 250–500 nm), while FT-IR confirms amino (-NH₂) and carbonyl (C=O) groups. X-ray crystallography (e.g., bond angles and torsion angles in –7) resolves structural distortions caused by chloro substituents, such as altered planarity or hydrogen-bond networks .

Advanced Research Questions

Q. How can contradictory electrochemical data (e.g., unexpected reduction peaks) in anthraquinone studies be resolved?

  • Methodological Answer : Trace water in acetonitrile (<50 ppm) can trigger side reactions (e.g., proton-coupled electron transfer), complicating CV interpretations. Advanced purification (molecular sieves) and controlled H₂O content analysis (Karl Fischer titration) are essential. DFT simulations (e.g., solvent effect modeling) differentiate intrinsic redox behavior from solvent-mediated artifacts .

Q. What strategies improve regioselectivity in nucleophilic substitution reactions at the chloro groups of this compound?

  • Methodological Answer : Steric and electronic factors dictate reactivity. Computational modeling (e.g., Fukui function analysis) predicts electrophilic sites. Experimentally, polar aprotic solvents (DMF) and phase-transfer catalysts (e.g., 18-crown-6) enhance nucleophile accessibility. For example, selective substitution at the 6-position is achievable using bulky amines (e.g., tert-butylamine) under microwave-assisted conditions .

Q. How do structural distortions (e.g., non-planarity) in this compound affect its photophysical properties?

  • Methodological Answer : X-ray crystallography ( ) shows chloro substituents induce torsional angles (e.g., C6-C7-Cl deviation), reducing conjugation. Time-dependent DFT (TD-DFT) simulations quantify how these distortions redshift or blueshift absorption spectra. Experimental validation via fluorescence quenching assays correlates structural non-planarity with excited-state lifetime reductions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to distinguish between hydrogen-bonding and steric effects in substituted anthraquinones?

  • Methodological Answer : Use isotopic substitution (e.g., -ND₂ vs. -NH₂) in IR spectroscopy to confirm hydrogen-bond strength. Compare CV data in deuterated vs. non-deuterated solvents to isolate protonation effects. Pair with molecular dynamics simulations to model substituent-solvent interactions .

Q. What statistical approaches are suitable for analyzing variability in anthraquinone synthesis yields?

  • Methodological Answer : Multivariate analysis (e.g., ANOVA) identifies critical factors (temperature, catalyst loading). Design of Experiments (DoE) optimizes reaction conditions, while principal component analysis (PCA) correlates substituent electronic parameters (Hammett σ) with yield trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.